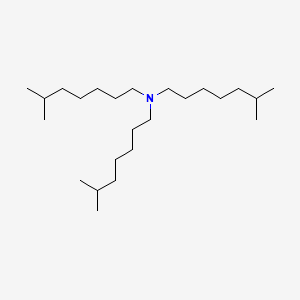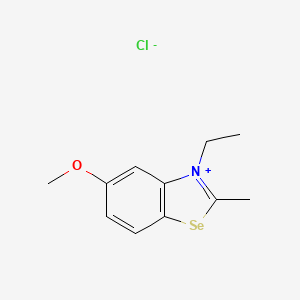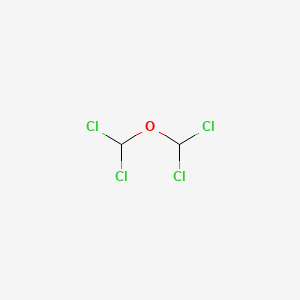
Bis(dichloromethyl) ether
Descripción general
Descripción
Bis(dichloromethyl) ether is an organic compound with the chemical formula C₂H₄Cl₂O. It is a colorless liquid with a suffocating odor and belongs to the class of chloroalkyl ethers . This compound is known for its high reactivity and has been extensively used in various chemical syntheses. it is also recognized as a potent carcinogen, which has led to a significant reduction in its industrial production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(dichloromethyl) ether can be synthesized through the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid . Another method involves the Blanc chloromethylation reaction, where formaldehyde (in the form of paraformaldehyde or formalin) reacts with concentrated hydrochloric acid .
Industrial Production Methods: Historically, this compound was produced on a large scale for use in various industrial applications. due to its carcinogenic properties, its production has been largely discontinued .
Análisis De Reacciones Químicas
Types of Reactions: Bis(dichloromethyl) ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Hydrolysis: It reacts with water to form hydrochloric acid and formaldehyde.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Hydrolysis Products: Hydrochloric acid and formaldehyde.
Substitution Products: Depending on the nucleophile, various substituted ethers can be formed.
Aplicaciones Científicas De Investigación
Bis(dichloromethyl) ether has been used in several scientific research applications, including:
Chemical Synthesis: It has been used as a crosslinking agent in the manufacture of ion-exchange resins and in the textile industry.
Laboratory Reagent: It serves as a reagent in various organic synthesis reactions.
Polymer Production: It has been utilized in the preparation of certain polymers and flame-retardant textiles.
Mecanismo De Acción
The mechanism by which bis(dichloromethyl) ether exerts its effects involves its high reactivity with nucleophiles. The chloro groups in the compound make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products . Its carcinogenic properties are attributed to its ability to alkylate DNA, leading to mutations and cancer .
Comparación Con Compuestos Similares
Bis(chloromethyl) ether (C₂H₄Cl₂O): Similar in structure but with different reactivity and applications.
Dichloromethyl ether (C₂H₄Cl₂O): Another chloroalkyl ether with similar properties.
Uniqueness: Bis(dichloromethyl) ether is unique due to its high reactivity and its potent carcinogenic properties. While other chloroalkyl ethers may share similar chemical properties, this compound’s carcinogenicity sets it apart .
Propiedades
IUPAC Name |
dichloro(dichloromethoxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYGSMOFSFOEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OC(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339727 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20524-86-1 | |
| Record name | Bis(dichloromethyl) ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


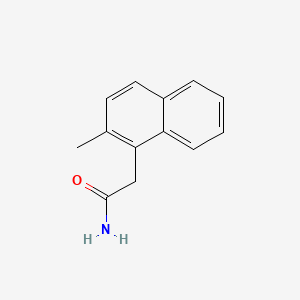
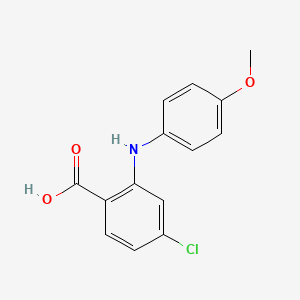


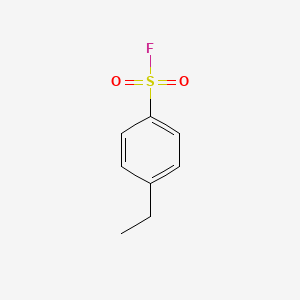
![6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1619728.png)

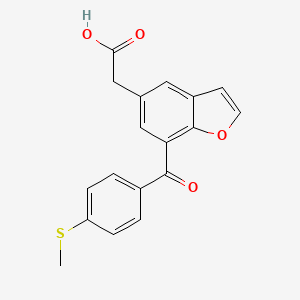
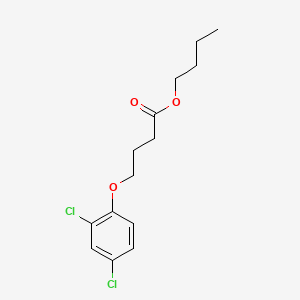
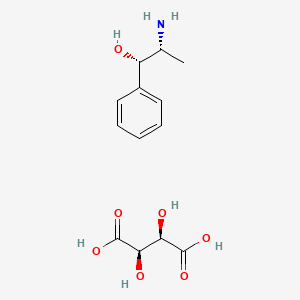

![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)
